

Electrophilic Bromination of 2-Chloro-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-2-chloro-6-methylphenol*

Cat. No.: *B1266378*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-chloro-6-methylphenol, a key transformation in the synthesis of various high-value chemical intermediates. The document outlines the underlying chemical principles, detailed experimental protocols, and expected outcomes of this important reaction.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. In the case of phenols, the hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. For 2-chloro-6-methylphenol, the substitution pattern is influenced by the directing effects of the hydroxyl, chloro, and methyl groups. The primary product expected from the electrophilic bromination of 2-chloro-6-methylphenol is **4-bromo-2-chloro-6-methylphenol**, a versatile building block in medicinal chemistry and materials science.

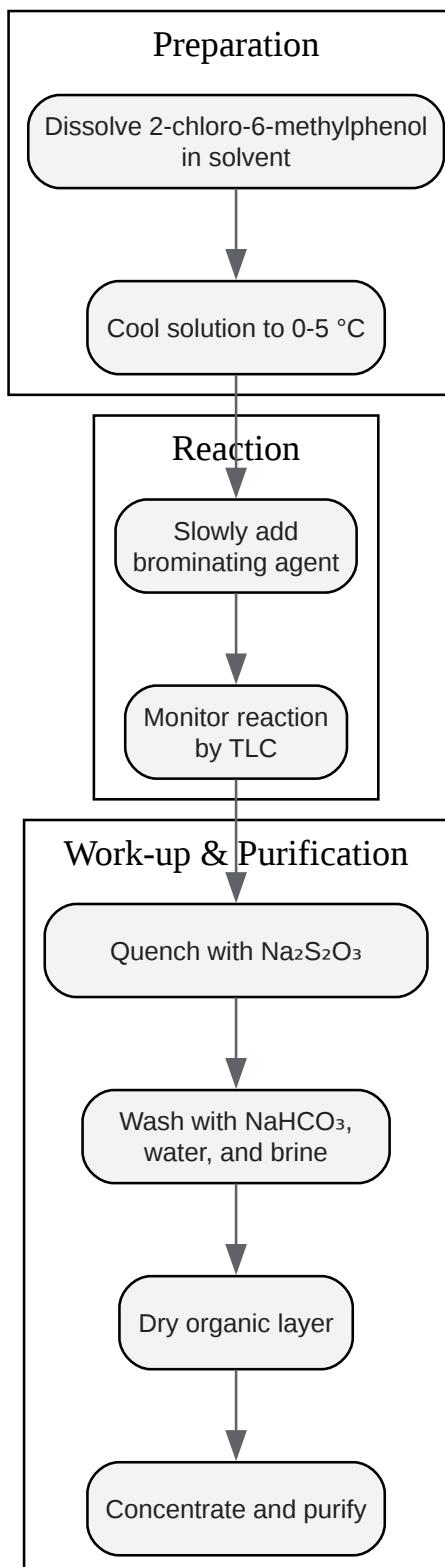
Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2-chloro-6-methylphenol proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group is a powerful activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The chloro and methyl groups also influence the regioselectivity of the reaction.

The reaction is highly regioselective due to the steric hindrance at the positions ortho to the bulky chloro and methyl groups, and the strong activating and para-directing effect of the hydroxyl group. This leads to the preferential formation of the **4-bromo-2-chloro-6-methylphenol** isomer.

Caption: General mechanism of electrophilic bromination.

Experimental Protocol


The following is a representative protocol for the electrophilic bromination of 2-chloro-6-methylphenol, based on established methods for similar phenolic substrates.

Materials:

- 2-Chloro-6-methylphenol
- Elemental Bromine (Br_2) or N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2) or Acetic Acid
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloro-6-methylphenol in a suitable solvent such as dichloromethane or acetic acid. Cool the solution in an ice bath to 0-5 °C.
- **Addition of Brominating Agent:** Slowly add a solution of the brominating agent (e.g., elemental bromine in the same solvent) to the cooled solution of the phenol over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure **4-bromo-2-chloro-6-methylphenol**.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for bromination.

Quantitative Data

The following table summarizes representative quantitative data for the electrophilic bromination of various substituted phenols. While specific data for 2-chloro-6-methylphenol is not extensively published, these examples provide an expected range for reaction parameters and outcomes.

Substrate	Brominating Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
2-Chlorophenol	Br ₂	Chlorobenzene	5-20	4	99.1	[1]
p-Cresol	Br ₂	Chloroform	-5 to 0	7	99.3	[2]
2-Naphthol	PIDA/AlBr ₃	MeCN	23	-	93	[3]
Phenol	TMSBr/(4-ClC ₆ H ₄) ₂ S O	Acetonitrile	Room Temp	-	High Selectivity	[4]

Note: PIDA = (Diacetoxyiodo)benzene, TMSBr = Trimethylsilyl bromide, MeCN = Acetonitrile.

Product Characterization

The primary product, **4-bromo-2-chloro-6-methylphenol**, can be characterized using various spectroscopic techniques.

Property	Value
Molecular Formula	C ₇ H ₆ BrClO
Molecular Weight	221.48 g/mol [5]
Appearance	Off-white to pale yellow solid
IUPAC Name	4-Bromo-2-chloro-6-methylphenol

Spectroscopic data for the expected product:

- ^1H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will show a characteristic splitting pattern.
- ^{13}C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product, showing a characteristic isotopic pattern for bromine and chlorine.[\[5\]](#)
- Infrared (IR) Spectroscopy: A broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-Br/C-Cl bonds.

Safety Considerations

- Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Chlorinated solvents are harmful and should be handled with care.
- The reaction can be exothermic; therefore, slow addition of the brominating agent and temperature control are crucial.

Conclusion

The electrophilic bromination of 2-chloro-6-methylphenol is a highly regioselective and efficient reaction for the synthesis of **4-bromo-2-chloro-6-methylphenol**. The reaction proceeds under mild conditions and can be achieved using various brominating agents. The resulting product is a valuable intermediate for the development of new pharmaceuticals and functional materials. This guide provides a solid foundation for researchers to successfully perform and optimize this important chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr₃ system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 5. 2-Bromo-4-chloro-6-methylphenol | C₇H₆BrClO | CID 613789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Electrophilic Bromination of 2-Chloro-6-methylphenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266378#electrophilic-bromination-of-2-chloro-6-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com